Pyributicarb

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pyributicarb has several scientific research applications:

Chemistry: It is used as a model compound to study the activation of cytochrome P450 enzymes.

Biology: this compound is used to investigate the role of the human pregnane X receptor in drug metabolism.

Medicine: Research into this compound’s effects on cytochrome P450 enzymes has implications for understanding drug interactions and metabolism.

Safety and Hazards

Pyributicarb is highly toxic to aquatic organisms . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Pyributicarb primarily targets the cytochrome b of complex III in the electron transport system of the respiratory chain . This complex plays a crucial role in cellular respiration, a process vital for the survival of cells.

Mode of Action

This compound interacts with its target by inhibiting the function of cytochrome b. This inhibition disrupts the electron transport chain, leading to a halt in cellular respiration . It’s worth noting that this compound is a sterol biosynthesis inhibitor , which means it prevents the formation of sterols, compounds essential for maintaining cell membrane integrity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting cytochrome b, this compound disrupts the normal flow of electrons through this chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, causing a significant impact on the cell’s energy balance .

Pharmacokinetics

This compound is almost insoluble in water . This property affects its absorption, distribution, metabolism, and excretion (ADME) characteristics. , indicating that it gets metabolized and excreted relatively quickly.

Result of Action

The inhibition of the electron transport chain by this compound leads to a decrease in ATP production. This energy deficit can cause cell death, particularly in fungi, making this compound an effective fungicide . Additionally, it also demonstrates some herbicidal activity .

Action Environment

This compound is used for the control of grasses in rice paddy fields . Its efficacy and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, its low solubility in water may limit its effectiveness in very wet conditions. It is highly toxic to aquatic organisms , indicating that it remains active in aquatic environments.

Analyse Biochimique

Biochemical Properties

Pyributicarb plays a significant role in biochemical reactions, particularly in inhibiting lipid biosynthesis. It interacts with various enzymes and proteins involved in the sterol biosynthesis pathway. This compound inhibits the enzyme squalene epoxidase, which is crucial for converting squalene into squalene epoxide, a precursor for sterol and triterpenoid biosynthesis . This inhibition leads to the accumulation of squalene and a reduction in sterol content, affecting the overall lipid metabolism in plants .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In gramineous plants, such as corn and rice, this compound reduces the incorporation of acetate into lipid fractions, indicating an inhibition of lipid biosynthesis . This compound also affects the metabolism of squalene, leading to its accumulation in plant roots . Additionally, this compound influences cell signaling pathways and gene expression related to lipid metabolism, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a sterol biosynthesis inhibitor. This compound binds to and inhibits squalene epoxidase, preventing the conversion of squalene into squalene epoxide . This inhibition disrupts the sterol biosynthesis pathway, leading to the accumulation of squalene and a decrease in sterol content. This compound’s interaction with squalene epoxidase is a key factor in its herbicidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, with a half-life of 13-18 days in paddy fields . Over time, the accumulation of squalene in plant roots becomes more pronounced, indicating a sustained inhibition of squalene metabolism . Long-term exposure to this compound can lead to persistent changes in lipid metabolism and cellular function in plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits selective herbicidal activity without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to aquatic organisms . In animal models, the threshold for toxic effects is observed at higher concentrations, indicating the importance of dosage in determining the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in the sterol biosynthesis pathway, where it inhibits the enzyme squalene epoxidase . This inhibition affects the conversion of squalene into squalene epoxide, leading to a reduction in sterol content and an accumulation of squalene . This compound’s impact on this metabolic pathway disrupts lipid biosynthesis and affects overall metabolic flux in plants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement within plant cells . This compound’s localization and accumulation in specific tissues, such as plant roots, are influenced by its interactions with these transporters . This distribution pattern is crucial for its herbicidal activity and selectivity .

Subcellular Localization

This compound’s subcellular localization is primarily within the lipid biosynthesis pathways in plant cells . It targets specific compartments, such as the endoplasmic reticulum, where squalene epoxidase is located . This compound’s activity and function are influenced by its localization within these subcellular compartments, affecting its overall efficacy as a herbicide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le pyributicarb est synthétisé par une série de réactions chimiques impliquant la formation d'esters carbamates. La synthèse implique généralement la réaction d'une amine appropriée avec un chloroformate pour former l'ester carbamate. Les conditions de réaction nécessitent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs comme la triéthylamine pour faciliter la réaction .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en grande quantité à l'aide de réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, garantissant des rendements élevés et la pureté du produit final. Le processus implique les mêmes réactions chimiques de base que la synthèse en laboratoire, mais à une échelle beaucoup plus grande .

Analyse Des Réactions Chimiques

Types de réactions : Le pyributicarb subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.

Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent souvent l'utilisation d'acides ou de bases forts.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés carbamates et métabolites qui conservent une activité herbicide .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'activation des enzymes du cytochrome P450.

Biologie : Le this compound est utilisé pour étudier le rôle du récepteur humain X du pregnane dans le métabolisme des médicaments.

Médecine : La recherche sur les effets du this compound sur les enzymes du cytochrome P450 a des implications pour la compréhension des interactions médicamenteuses et du métabolisme.

5. Mécanisme d'action

Le this compound exerce ses effets en activant le gène du cytochrome P450 3A4 et le récepteur humain X du pregnane. L'activation de ces cibles moléculaires conduit à une expression accrue des enzymes impliquées dans le métabolisme des médicaments. Ce mécanisme est crucial pour comprendre comment le this compound et des composés similaires influencent le métabolisme d'autres substances dans l'organisme .

Composés similaires :

Rifampicine : Un activateur bien connu du cytochrome P450 3A4.

Carbaryl : Un autre pesticide de type carbamate aux propriétés herbicides similaires.

Comparaison : Le this compound est unique dans sa double activation à la fois du cytochrome P450 3A4 et du récepteur humain X du pregnane, ce qui en fait un outil précieux pour l'étude de ces voies. Contrairement à la rifampicine, qui est principalement utilisée comme antibiotique, le this compound est principalement appliqué en agriculture. Comparé au carbaryl, le this compound a un mode d'action plus spécifique et est utilisé dans différents contextes agricoles .

Comparaison Avec Des Composés Similaires

Rifampicin: A well-known activator of cytochrome P450 3A4.

Carbaryl: Another carbamate-type pesticide with similar herbicidal properties.

Comparison: Pyributicarb is unique in its dual activation of both cytochrome P450 3A4 and the human pregnane X receptor, making it a valuable tool for studying these pathways. Unlike rifampicin, which is primarily used as an antibiotic, this compound’s primary application is in agriculture. Compared to carbaryl, this compound has a more specific mode of action and is used in different agricultural contexts .

Propriétés

IUPAC Name |

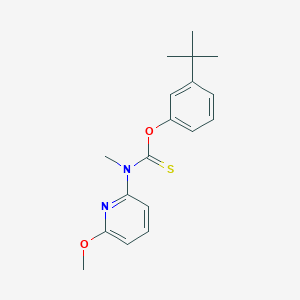

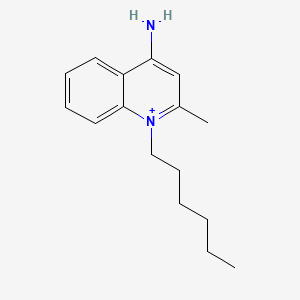

O-(3-tert-butylphenyl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-18(2,3)13-8-6-9-14(12-13)22-17(23)20(4)15-10-7-11-16(19-15)21-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRWMTJQBQJKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=S)N(C)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058209 | |

| Record name | Pyributicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-67-5 | |

| Record name | Pyributicarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyributicarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyributicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamothioic acid, N-(6-methoxy-2-pyridinyl)-N-methyl-, O-[3-(1,1-dimethylethyl)phenyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIBUTICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZI481Y8N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Pyributicarb in plants?

A1: this compound inhibits squalene metabolism in plants, specifically targeting the steps involved in converting squalene to sterols. [, ] This leads to the accumulation of squalene in plant tissues, particularly in the roots. [, ]

Q2: What are the downstream effects of squalene accumulation caused by this compound?

A2: The accumulation of squalene disrupts lipid biosynthesis, ultimately affecting cell membrane integrity and function. [, ] This disruption leads to the inhibition of root elongation and overall plant growth, ultimately resulting in plant death. [, ]

Q3: Is there a difference in this compound's effect on susceptible and tolerant plants?

A3: Yes, research suggests that susceptible plants like corn accumulate significantly larger amounts of squalene compared to tolerant plants like soybean when exposed to this compound. [] This suggests that the degree of squalene accumulation might correlate with the level of phytotoxicity. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H24N2O2S and a molecular weight of 344.46 g/mol.

Q5: How does the formulation of this compound affect its efficacy?

A5: Studies have shown that this compound formulated as a flowable concentrate demonstrates comparable or even superior herbicidal activity against barnyard grass (Echinochloa oryzicola Vasing.) compared to granular formulations, even at lower active ingredient concentrations. [] This highlights the impact of formulation on the effectiveness of this compound.

Q6: Does this compound exhibit any catalytic properties in biological systems?

A6: There is no evidence from the provided research articles to suggest that this compound possesses any inherent catalytic properties in biological systems. Its mode of action primarily revolves around the inhibition of a metabolic pathway rather than catalyzing a specific reaction.

Q7: Have any QSAR (Quantitative Structure-Activity Relationship) studies been conducted on this compound or its analogs?

A8: Yes, structure-activity relationship studies were conducted on this compound and its analogs. [, ] The research identified key structural features influencing herbicidal activity. For instance, the presence of bulky and hydrophobic substituents like isopropyl, tert-butyl at the 3-position of the O-phenyl ring in this compound analogs was found to be crucial for high herbicidal activity. []

Q8: How does modifying the structure of this compound affect its herbicidal activity?

A9: Modifications to the O-aryl and N-aryl rings of this compound significantly influence its herbicidal activity. [, ] For instance, replacing the 6-methoxy-2-pyridyl group with a 3-methoxyphenyl group on the N-aryl ring retains potent herbicidal activity. []

Q9: What formulation strategies have been explored to enhance this compound's stability or bioavailability?

A10: While the research does not delve into specific formulation strategies for this compound, it highlights the importance of formulation for its efficacy. [] Exploring different formulations, such as emulsions, microencapsulations, or controlled-release formulations, could potentially enhance its stability, solubility, or bioavailability in the environment.

Q10: What is known about the absorption, distribution, metabolism, and excretion of this compound in plants?

A12: this compound primarily affects plants through root uptake. [, ] It is then translocated to other parts of the plant, leading to the systemic inhibition of squalene metabolism. [, ] The research doesn't provide detailed information on its metabolism or excretion in plants, but it does indicate that this compound and its metabolites are generally not detected in rice grains and straw at harvest. []

Q11: Has this compound's efficacy been evaluated in in vivo settings?

A13: Yes, this compound's efficacy has been assessed in controlled greenhouse settings. [, ] For instance, researchers found that this compound, when applied to soil at a depth of 1cm, did not significantly inhibit rice growth past the two-leaf stage at standard application rates. [] These findings suggest the potential for its use in direct-seeded rice cultivation.

Q12: Is there any evidence of resistance development to this compound in weed species?

A12: While the provided research articles do not directly address resistance development to this compound, it is a critical concern for any herbicide. Continuous monitoring of weed populations for potential resistance development and implementing appropriate resistance management strategies, such as crop rotation and herbicide mixtures, are essential.

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound?

A16: Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) is widely used to determine this compound and its related compounds in soil and plant tissues. [, ] High-Performance Liquid Chromatography (HPLC) with UV detection is employed for analyzing polar metabolites like the O-demethylated derivative of this compound. [, ]

Q14: How persistent is this compound in the environment, and what are its degradation pathways?

A17: The provided research primarily focuses on the herbicidal effects of this compound. While it mentions that the compound exhibits low soil mobility [], further investigations are required to understand its persistence, degradation pathways, and potential impact on various environmental compartments.

Q15: What are the potential ecological risks associated with this compound use?

A18: Determining the ecological risks of this compound necessitates a comprehensive assessment encompassing its fate and transport in the environment, toxicity to non-target organisms, and potential for bioaccumulation. While the provided research suggests relatively low toxicity to earthworms [], further research is essential to fully understand its potential impacts on ecosystems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1212406.png)

![6-amino-2-[(1S)-3-amino-1-[[3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B1212409.png)

![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate](/img/structure/B1212423.png)